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Compound of Interest

Compound Name: Hexachloroacetone

Cat. No.: B130050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of

hexachloroacetone from acetone, focusing on the core reaction mechanism, experimental

protocols, and associated quantitative data. The information presented is intended to support

research, development, and process optimization in relevant chemical and pharmaceutical

fields.

Core Reaction Mechanism
The synthesis of hexachloroacetone from acetone proceeds via a stepwise, exhaustive

chlorination of the acetone molecule. The reaction is generally understood to follow a

mechanism analogous to the haloform reaction, particularly under basic or neutral conditions,

involving the formation of enolate intermediates. In acidic media, the reaction proceeds through

the enol form of the ketone. Each subsequent chlorination of an α-carbon increases the acidity

of the remaining α-protons, facilitating further substitution until all six hydrogen atoms on the

two methyl groups are replaced by chlorine atoms.

The overall transformation can be represented by the following equation:

CH₃COCH₃ + 6 Cl₂ → CCl₃COCCl₃ + 6 HCl

This process is typically catalyzed to enhance reaction rates and improve selectivity, minimizing

the formation of unwanted byproducts. Common catalysts include activated carbon and
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pyridine-based compounds.[1]

Reaction Pathway
The chlorination of acetone to hexachloroacetone is a sequential process. The initial

chlorination leads to monochloroacetone, which is then further chlorinated to various dichloro-,

trichloro-, tetrachloro-, and pentachloroacetone isomers before the final product,

hexachloroacetone, is formed.[2][3] The electron-withdrawing effect of the chlorine atoms on

the α-carbon facilitates the removal of the remaining protons, making each successive

chlorination step generally faster than the previous one under basic conditions.[4]

Quantitative Data Summary
The following tables summarize key quantitative data from various reported synthesis

protocols.

Parameter Value Catalyst Scale Reference

Yield 98.4% Activated Carbon Industrial [5]

93.8% 2-Cyanopyridine Laboratory [3]

Final Purity 99.9% (by mole) Activated Carbon Industrial [5]

97.2% (in

reaction mixture)
Activated Carbon Industrial [6]

Reaction Time 7 hours Activated Carbon Industrial [5]

Temperature 150 - 160 °C Activated Carbon Industrial [5]

30 - 150 °C 2-Cyanopyridine Laboratory [3]

Pressure 0.3 MPaG Activated Carbon Industrial [6]

Table 1: Summary of Reaction Conditions and Yields
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Reactant Catalyst
Molar Ratio
(Catalyst:Acet
one)

Molar Ratio
(Chlorine:Acet
one)

Reference

Acetone 2-Cyanopyridine 1:14.3 6.9:1 [3]

Acetone Activated Carbon
Not specified (by

weight)
8.7:1 [5]

Table 2: Stoichiometry and Catalyst Loading

Component
Composition (% by
mass)

Time Point Reference

Hexachloroacetone 97.2% After 6 hours [5]

Pentachloroacetone 2.0% After 6 hours [5]

Other Chloroacetones 0.8% After 6 hours [5]

Table 3: Example of Reaction Mixture Composition

Experimental Protocols
Industrial Scale Synthesis using Activated Carbon
Catalyst
This protocol is based on a patented industrial process for the continuous production of

hexachloroacetone.[5][6]

Materials and Equipment:

3 L Nickel Reactor with a condenser and stirrer

Acetone

Chlorine gas

Powdered Activated Carbon (dried)
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Hexachloroacetone (as solvent)

Absorption tower, cold trap, and aqueous sodium hydroxide solution for off-gas treatment

Procedure:

Charge the nickel reactor with 16.6 g of dried, powdered activated carbon.

Introduce chlorine gas at a rate of 0.3 L/min for 30 minutes.

Charge the reactor with 1,499 g of hexachloroacetone as the solvent and initiate stirring.

Raise the internal temperature to 150 °C.

Increase the chlorine gas supply to 4 L/min and set the internal pressure to 0.3 MPaG.

After 5 minutes, begin supplying acetone at a rate of 0.023 mol/min.

Gradually heat the reactor to maintain a temperature between 150 °C and 160 °C. The molar

flow rate ratio of chlorine to acetone should be approximately 7.7.

Continue the acetone supply for 6 hours.

Terminate the acetone supply and reduce the chlorine flow rate to 2 L/min for an additional

hour to complete the chlorination of intermediates.

The total amount of acetone supplied is 448.0 g (7.71 mol), and the total chlorine supplied is

4,779 g (67.4 mol).

Pass the gas discharged from the reactor through a cooled absorption tower containing

hexachloroacetone, a cold trap at -20 °C, and a ~20% aqueous sodium hydroxide solution

to recover any volatile organic compounds and neutralize HCl and excess chlorine.

After the reaction, terminate stirring and allow the activated carbon to sediment.

The supernatant liquid, containing the hexachloroacetone product, can be decanted. The

catalyst can be reused in subsequent batches.
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The crude product can be purified by fractional distillation to achieve a purity of up to 99.9%.

[1][5]

Laboratory Scale Synthesis using 2-Cyanopyridine
Catalyst
This protocol describes a laboratory-scale batch synthesis of hexachloroacetone.[3]

Materials and Equipment:

1 L glass reactor with a stirrer, thermometer, gas inlet pipe, and condenser

Acetone (water content < 0.1 wt%)

Chlorine gas

2-Cyanopyridine

Calcium chloride (for drying)

Equipment for reduced pressure distillation

Procedure:

Add 295 g (5 mol) of acetone to the 1 L glass reactor and begin stirring.

Introduce chlorine gas at a flow rate of 4 g/min while maintaining the reaction temperature

between 30 and 40 °C using a cooling water bath. Continue until approximately 710 g (10

mol) of chlorine has been added.

Remove the cooling water and add 36.8 g (0.35 mol) of 2-cyanopyridine to the reaction

mixture.

The reaction will self-heat to 110-120 °C. Continue introducing chlorine until a total of about

1775 g (25 mol) has been added.

Heat the reaction mixture to 140-150 °C and continue adding chlorine until a total of

approximately 2450 g (34.5 mol) has been introduced.
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Purge the reactor with nitrogen gas to remove residual chlorine and hydrogen chloride.

Allow the product mixture to cool and separate into layers. Separate the product layer.

Wash the product three times with water.

Dry the product with calcium chloride.

Purify the final product by reduced pressure distillation (0.1 KPa) to yield

hexachloroacetone (93.8% yield).[3]

Visualizations
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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